molecular formula C11H16N2 B1277170 (S)-(+)-2-(Anilinomethyl)pyrrolidine CAS No. 64030-44-0

(S)-(+)-2-(Anilinomethyl)pyrrolidine

Cat. No. B1277170
CAS RN: 64030-44-0
M. Wt: 176.26 g/mol
InChI Key: MCHWKJRTMPIHRA-NSHDSACASA-N
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Description

“(S)-(+)-2-(Anilinomethyl)pyrrolidine” is a chemical compound with the molecular formula C11H16N2 . It is also known by other names such as “(S)-N-(Pyrrolidin-2-ylmethyl)aniline” and “(S)-2-(Anilinomethyl)pyrrolidine” among others . The compound has a molecular weight of 176.26 g/mol .


Molecular Structure Analysis

The compound has a complex molecular structure. The IUPAC name for the compound is "N - [ [ (2 S )-pyrrolidin-2-yl]methyl]aniline" . The InChI representation of the compound is "InChI=1S/C11H16N2/c1-2-5-10 (6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11-13H,4,7-9H2/t11-/m0/s1" . The compound also has a specific Canonical SMILES and Isomeric SMILES representation .


Physical And Chemical Properties Analysis

“(S)-(+)-2-(Anilinomethyl)pyrrolidine” is a liquid at 20 degrees Celsius . It has a specific rotation of +16.0 to +20.0 deg (C=1, EtOH) . The compound has a melting point of 19 °C and a boiling point of 126 °C/1 mmHg . It has a specific gravity of 1.05 (20/20) and a refractive index of 1.57 .

Scientific Research Applications

Synthesis of Organic Compounds

(S)-(+)-2-(Anilinomethyl)pyrrolidine: is utilized as a building block in the synthesis of various organic compounds. Its role in activating ketones and aldehydes towards nucleophilic addition is significant. It promotes aldol condensation of these compounds by forming enamine, which is a crucial step in synthesizing complex organic molecules .

Chiral Metal-Organic Frameworks (MOFs)

This compound is instrumental in the development of chiral pyrrolidine functionalized MOFs. These frameworks are designed for asymmetric reactions and can encapsulate organocatalysts like proline and its derivatives. The result is a novel heterogeneous catalyst that offers insights into biological catalytic processes .

Covalent-Organic Frameworks (COFs)

Similar to MOFs, (S)-(+)-2-(Anilinomethyl)pyrrolidine contributes to the creation of COFs. These frameworks are used for their crystalline structure and tunable properties, making them suitable for a variety of applications, including catalysis and material science .

Microfluidic Synthesis

The compound finds application in the microfluidic synthesis of pyrrolidin-2-ones. This process involves photoinduced organocatalyzed cyclization, which is carried out under mild conditions and visible light, avoiding the use of metals. This green and efficient route is significant for the synthesis of pyrrolidin-2-ones .

Pharmaceutical Intermediates

(S)-(+)-2-(Anilinomethyl)pyrrolidine: serves as an intermediate in the pharmaceutical industry. It is used to synthesize various heterocycles that are foundational in creating pharmaceuticals and agrochemicals .

Aggregation-Induced Emission Enhancement (AIEE)

This compound is involved in the study of AIEE properties in pyrrolo[1,2-a]pyrimidine derivatives. These derivatives are synthesized as applications of NH-pyrroles and exhibit time-dependent AIEE, which is a property of interest in material sciences and optoelectronics .

Safety and Hazards

“(S)-(+)-2-(Anilinomethyl)pyrrolidine” is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[[(2S)-pyrrolidin-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11-13H,4,7-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHWKJRTMPIHRA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426197
Record name (S)-(+)-2-(Anilinomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64030-44-0
Record name (2S)-N-Phenyl-2-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64030-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-2-(Anilinomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-(Anilinomethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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